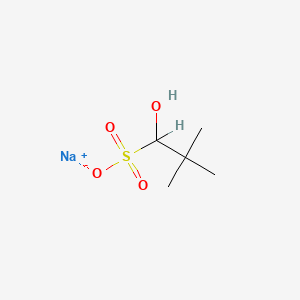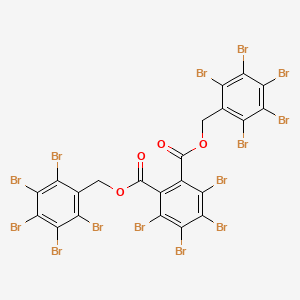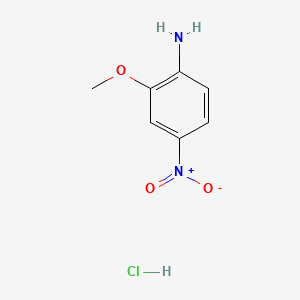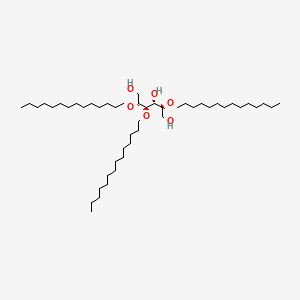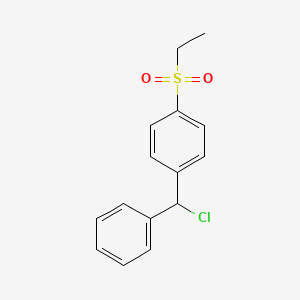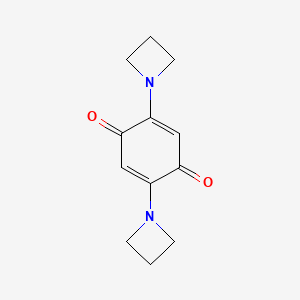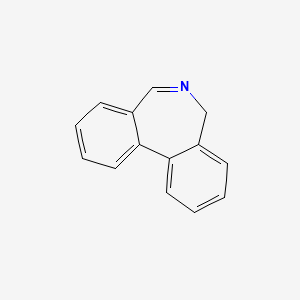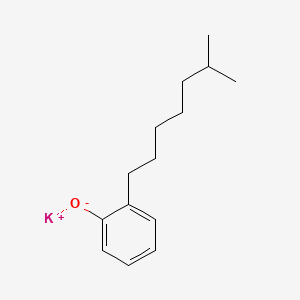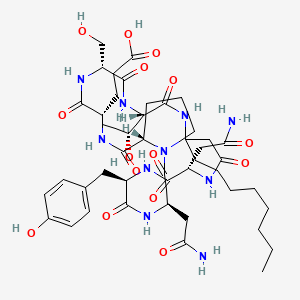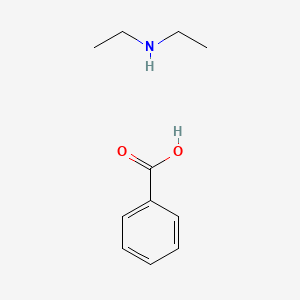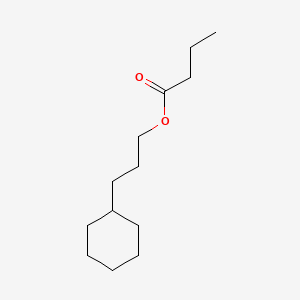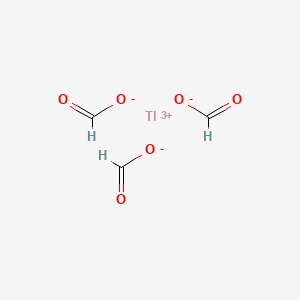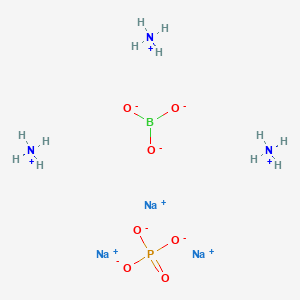
Ammonium sodium borate phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium sodium borate phosphate is a complex inorganic compound that combines the properties of ammonium, sodium, borate, and phosphate ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of ammonium sodium borate phosphate typically involves the reaction of ammonium phosphate with sodium borate under controlled conditions. One common method is to dissolve ammonium phosphate and sodium borate in water, followed by controlled evaporation to obtain the desired compound. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the formation of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale mixing of the reactants in reactors, followed by crystallization and purification processes. The use of high-purity reagents and precise control of reaction parameters are crucial to obtain a product with consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium sodium borate phosphate can undergo various chemical reactions, including:
Precipitation Reactions: When mixed with certain metal salts, it can form insoluble precipitates.
Acid-Base Reactions: It can react with strong acids or bases, leading to the formation of different borate and phosphate species.
Thermal Decomposition: Upon heating, it may decompose into simpler compounds such as boron oxide, sodium phosphate, and ammonia.
Common Reagents and Conditions
Reagents: Common reagents include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and metal salts (e.g., calcium chloride).
Conditions: Reactions are typically carried out in aqueous solutions at controlled temperatures and pH levels.
Major Products Formed
Precipitation Reactions: Formation of metal borates and phosphates.
Acid-Base Reactions: Formation of boric acid, sodium phosphate, and ammonia.
Thermal Decomposition: Formation of boron oxide, sodium phosphate, and ammonia gas.
Aplicaciones Científicas De Investigación
Ammonium sodium borate phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a buffer solution in analytical chemistry.
Biology: Employed in biological assays and as a nutrient source in microbiological media.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical diagnostics.
Industry: Utilized in the production of fertilizers, flame retardants, and as a component in specialty glass and ceramics.
Mecanismo De Acción
The mechanism of action of ammonium sodium borate phosphate involves its ability to interact with various molecular targets and pathways. In biological systems, it can act as a source of essential nutrients such as boron and phosphorus, which are crucial for cellular functions. In chemical reactions, its unique combination of borate and phosphate ions allows it to participate in complexation and precipitation reactions, influencing the behavior of other compounds in the system.
Comparación Con Compuestos Similares
Similar Compounds
Ammonium Phosphate: A common fertilizer and reagent in chemical synthesis.
Sodium Borate: Used in detergents, cosmetics, and as a buffer in biochemical assays.
Borate Phosphate: A mixed anion compound with distinct properties compared to borophosphates.
Uniqueness
Ammonium sodium borate phosphate is unique due to its combination of ammonium, sodium, borate, and phosphate ions, which imparts it with a wide range of chemical and physical properties. This makes it versatile for various applications, from agriculture to advanced scientific research.
Conclusion
This compound is a multifaceted compound with significant potential in various fields. Its unique chemical properties and diverse applications make it a valuable subject of study in both academic and industrial settings.
Propiedades
Número CAS |
69102-85-8 |
|---|---|
Fórmula molecular |
BH12N3Na3O7P |
Peso molecular |
276.87 g/mol |
Nombre IUPAC |
triazanium;trisodium;borate;phosphate |
InChI |
InChI=1S/BO3.3H3N.3Na.H3O4P/c2-1(3)4;;;;;;;1-5(2,3)4/h;3*1H3;;;;(H3,1,2,3,4)/q-3;;;;3*+1; |
Clave InChI |
JYJCZJJBIDCMEG-UHFFFAOYSA-N |
SMILES canónico |
B([O-])([O-])[O-].[NH4+].[NH4+].[NH4+].[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


